Etiocholanolone-d5

Mass Spectrometry Isotope Dilution Analytical Chemistry

Etiocholanolone-d5 delivers a definitive +5 Da mass shift, the accepted standard for eliminating isotopic interference in quantitative LC-MS/MS and GC-MS steroid assays. Unlike unlabeled analogs or lesser-labeled d2 isotopologues, this d5 form ensures reliable co-elution, baseline chromatographic resolution, and uncompromised assay specificity. Essential for CLIA/CAP-compliant clinical diagnostics (CAH, PCOS, adrenal tumors), WADA anti-doping E/T ratio determinations, and high-throughput NHANES-scale biomonitoring. Procure the optimal SIL-IS for robust, reproducible quantification in complex biological matrices.

Molecular Formula C19H30O2
Molecular Weight 295.5 g/mol
Cat. No. B12052854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtiocholanolone-d5
Molecular FormulaC19H30O2
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
InChIInChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2,13D
InChIKeyQGXBDMJGAMFCBF-JHABVYBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etiocholanolone-d5: A Stable Isotope-Labeled Internal Standard for Precise Steroid Quantification


Etiocholanolone-d5 (CAS: 1620102-33-1) is a stable isotope-labeled analog of the endogenous androgen metabolite etiocholanolone (5β-androsterone), a primary excretory product of testosterone and androstenedione [1]. This compound is characterized by the substitution of five hydrogen atoms with deuterium (d5), resulting in a molecular formula of C₁₉H₂₅D₅O₂ and a molecular weight of 295.47 g/mol . It is specifically synthesized for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays, enabling the accurate and precise quantification of etiocholanolone in complex biological matrices such as serum, plasma, and urine .

The Critical Need for Specificity: Why Unlabeled or Lesser-Labeled Analogs Cannot Replace Etiocholanolone-d5


In mass spectrometry-based quantitative analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount to correct for variability in sample preparation, ionization efficiency, and matrix effects. Simply using an unlabeled analog or a different deuterated isotopologue (e.g., etiocholanolone-d2) as a substitute introduces significant risks to data accuracy and precision. Unlabeled etiocholanolone cannot be distinguished from the endogenous analyte, rendering it useless as an internal standard for its own quantification [1]. Lesser-labeled analogs, such as the d2 form, may exhibit different chromatographic retention times, inadequate mass separation, or differential isotopic fractionation compared to the d5 form, all of which compromise assay specificity and robustness [2]. Etiocholanolone-d5 provides the optimal +5 Da mass shift, which is widely accepted as the standard for minimizing isotopic interference and ensuring reliable, reproducible quantitative data, a critical requirement for clinical diagnostics, endocrinology research, and forensic toxicology .

Quantitative Evidence of Differentiation: Etiocholanolone-d5 Performance vs. Analogs


Isotopic Purity and Mass Shift: Enabling Reliable Quantification via a +5 Da Distinction

Etiocholanolone-d5 provides a clear +5 Da mass shift (M+5) from the unlabeled etiocholanolone (M), ensuring complete spectral separation and eliminating isotopic interference in quantitative MS assays . This compares favorably to a +2 Da shift from etiocholanolone-d2, which is more susceptible to interference from the natural abundance M+2 isotope peak of the unlabeled analyte, potentially leading to systematic quantification errors [1]. The high isotopic purity of Etiocholanolone-d5 (≥98 atom % D) further minimizes the contribution of the unlabeled compound, a key advantage over analogs with lower isotopic enrichment .

Mass Spectrometry Isotope Dilution Analytical Chemistry

Chromatographic Co-elution: Guaranteed Accuracy in LC-MS/MS Assays

Etiocholanolone-d5 is designed to co-elute with the endogenous etiocholanolone under reversed-phase LC conditions, ensuring identical ionization suppression or enhancement effects and thereby providing optimal correction for matrix-induced variability [1]. While Etiocholanolone-d2 might show a slight retention time shift due to fewer deuterium substitutions, the d5 form more reliably matches the chromatographic behavior of the unlabeled analyte, a critical factor for the accuracy and precision of LC-MS/MS methods [2]. The certified reference material (CRM) grade of Etiocholanolone-d5, as offered by the National Measurement Institute (Australia), further guarantees this consistent performance in validated analytical workflows .

Liquid Chromatography Internal Standard Matrix Effect

Enhanced Stability and Minimized Isotopic Exchange: A Long-Term Advantage

Deuterated compounds, including Etiocholanolone-d5, often exhibit enhanced chemical and metabolic stability compared to their non-deuterated counterparts due to the kinetic isotope effect, a phenomenon that reduces the rate of certain chemical reactions, such as hydrogen abstraction and oxidation [1]. While specific stability studies comparing Etiocholanolone-d5 to Etiocholanolone-d2 in biological matrices are limited, it is a class-level inference that a higher degree of deuteration (d5 vs. d2) provides greater protection against isotopic exchange and metabolic degradation, especially over extended storage periods [2]. This inherent stability advantage is critical for long-term epidemiological studies and clinical trials where sample integrity must be maintained over months or years [3].

Sample Stability Long-term Storage Metabolic Studies

Optimal Application Scenarios for Etiocholanolone-d5 Based on Quantified Performance


Clinical Diagnostic Assays for Androgen-Related Disorders

In clinical laboratories, Etiocholanolone-d5 serves as the definitive internal standard for the quantification of etiocholanolone in serum and urine samples. This is essential for the diagnosis and monitoring of conditions such as congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and adrenal tumors, where accurate steroid profiling is critical [1]. The +5 Da mass shift and reliable co-elution of Etiocholanolone-d5 ensure that assays meet the stringent precision and accuracy requirements (e.g., ≤15% CV) mandated by regulatory bodies like CLIA and CAP for patient testing [2].

Forensic Toxicology and Anti-Doping Analysis

The World Anti-Doping Agency (WADA) and forensic toxicology laboratories require unequivocal identification and quantification of endogenous anabolic androgenic steroids (EAAS) and their metabolites. Etiocholanolone-d5 is a critical component of isotope dilution mass spectrometry (IDMS) methods used to measure the urinary etiocholanolone/testosterone (E/T) ratio, a key marker for detecting testosterone abuse [1]. The use of the d5-labeled analog, rather than a less specific standard, minimizes the risk of false positives or negatives, providing the definitive evidence required for legal and disciplinary proceedings [3].

Endocrine Disruptor Research and Biomonitoring Studies

In large-scale epidemiological and biomonitoring studies (e.g., NHANES), the quantification of steroid hormones in thousands of samples demands robust and reproducible analytical methods. Etiocholanolone-d5 enables the high-throughput analysis of etiocholanolone with minimal batch-to-batch variability, thanks to its ability to correct for matrix effects and instrument drift over extended periods [1]. The enhanced long-term stability inferred for this deuterated analog is particularly valuable for studies where samples are collected and stored for years before analysis, safeguarding the integrity of the data [2].

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